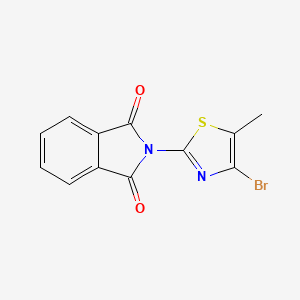

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

概要

説明

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a thiazole ring substituted with a bromine and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate thiazole derivative. One common method includes the reaction of phthalic anhydride with 4-bromo-5-methylthiazole-2-amine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired isoindoline-1,3-dione derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at position 4 of the thiazole ring serves as a primary site for nucleophilic substitution. Key examples include:

-

Mechanistic Insight : The bromine atom undergoes substitution via a two-step oxidative addition/reductive elimination mechanism in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) .

Condensation Reactions

The acetyl group (when present in related precursors) participates in Claisen–Schmidt condensations:

-

Key Data :

Reductive Functionalization

The isoindoline-1,3-dione core can undergo reductive transformations:

| Reaction | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Reduction of dione | NaBH₄, THF, 0°C → RT | 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline | Intermediate for N-functionalization |

-

Notes :

Heterocycle Formation

The thiazole ring participates in cyclocondensation reactions:

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide | HCl, ethanol, reflux | 2-(5-Methyl-4-(thiosemicarbazide)thiazol-2-yl)isoindoline-1,3-dione |

-

Biological Relevance : Thiosemicarbazide derivatives exhibit antitumor activity (mean GI₅₀: 15.72 μM) .

Acid-Catalyzed Hydrolysis

The phthalimide group undergoes hydrolysis under acidic conditions:

| Conditions | Product | Application | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dicarboxylic acid | Precursor for polymer synthesis |

Synthetic Utility in Drug Design

This compound serves as a scaffold for anticancer agents:

-

Antimitotic Activity : Displays GI₅₀/TGI values of 15.72/50.68 μM against human tumor cells .

-

Structure–Activity Relationship (SAR) :

Spectroscopic Characterization

Critical analytical data for reaction validation:

-

1H^1H1H NMR (DMSO-d₆) :

-

13C^{13}C13C NMR :

Computational Drug-Likeness

SwissADME predictions for the parent compound:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione exhibit significant anticancer properties. The thiazole and isoindoline moieties are known for their roles in developing anticancer agents. For instance, studies have shown that derivatives of thiazoles can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess similar properties due to its structural components .

Antimicrobial Properties

The compound's thiazole component is linked to antimicrobial activity. Thiazoles have been reported to exhibit effects against a range of pathogens, including bacteria and fungi. This suggests that this compound may be explored for potential use in treating infections or as a lead compound for developing new antimicrobial agents .

Material Science

Organic Electronics

Due to its unique electronic properties, the compound is being investigated for applications in organic electronics. The presence of the isoindoline structure can contribute to charge transport properties essential for organic semiconductors. Research into the synthesis and characterization of related compounds has shown promise for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Biological Research

Biological Activity Studies

The biological activity of this compound is under investigation in various biological systems. Preliminary studies suggest that it may interact with specific biological targets, potentially influencing pathways related to inflammation and oxidative stress. Understanding these interactions could lead to new therapeutic strategies for diseases characterized by these processes .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Neurological Receptors: The compound modulates dopamine and GABA receptors, which are crucial in the treatment of neurological disorders.

Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

類似化合物との比較

Similar Compounds

- 2-(4-Chloro-5-methylthiazol-2-yl)isoindoline-1,3-dione

- 2-(4-Fluoro-5-methylthiazol-2-yl)isoindoline-1,3-dione

- 2-(4-Methylthiazol-2-yl)isoindoline-1,3-dione

Uniqueness

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules.

生物活性

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that combines an isoindoline core with a thiazole moiety. The presence of bromine and methyl groups contributes to its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro and in vivo evaluations.

In Vitro Studies

- Cell Line Testing : The compound was tested against various human tumor cell lines using the National Cancer Institute (NCI) 60 cell line panel. It exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating potent antitumor activity against certain cancer types, particularly colon cancer (COLO 205 cell line) with a selectivity index (SI) of 9.24 .

- Mechanism of Action : The compound is believed to exert its effects through the inhibition of key cellular pathways involved in proliferation and survival. Preliminary data suggest that it may disrupt microtubule dynamics, leading to apoptosis in cancer cells .

In Vivo Studies

In vivo assessments were conducted using xenograft models in nude mice implanted with A549 lung cancer cells. The results demonstrated significant tumor growth inhibition over a treatment period of 60 days. Tumor sizes were monitored, revealing a marked reduction in treated groups compared to controls .

Case Studies

Several case studies have documented the efficacy of this compound:

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that the compound possesses favorable drug-like properties, including adequate solubility and permeability profiles as assessed by SwissADME analysis. These characteristics are essential for further development as a therapeutic agent .

特性

IUPAC Name |

2-(4-bromo-5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O2S/c1-6-9(13)14-12(18-6)15-10(16)7-4-2-3-5-8(7)11(15)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVCLQSVPFNANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N2C(=O)C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。